
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, also known as PMSF, is a chemical compound commonly used in scientific research. It is a potent inhibitor of serine proteases and is commonly used in the purification of proteins.
科学的研究の応用
The compound 8-(2-Hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione, due to its complex chemical structure, may find potential applications in various fields of scientific research, including medicinal chemistry, environmental science, and materials science. While direct studies on this specific compound were not identified, insights can be drawn from related research areas and compounds with similar functional groups or structural features.
Medicinal Chemistry and Biological Activity
Research on similar compounds, such as 8-Hydroxyquinolines, has shown significant biological activities, making them a focal point in medicinal chemistry for developing broad-spectrum drug molecules targeting various diseases including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). The study of Schiff base, hydrazone, and oxime derivatives of curcumin also highlights the enhancement of medicinal properties through structural modification, indicating potential routes for enhancing the biological activities of this compound (Omidi & Kakanejadifard, 2020).
Environmental Impact and Analysis
The occurrence and behavior of parabens, which share structural similarities with the compound , in aquatic environments have been extensively studied. These studies reveal the persistence and ubiquity of such compounds in water bodies, raising concerns about their environmental impact and the need for monitoring their fate (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Research into the functionalization of surfaces and the development of novel materials often explores the use of complex organic molecules. For instance, advancements in conducting polymers, like Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), demonstrate the potential for organic molecules in creating high-performance materials for electronic applications (Shi, Liu, Jiang, & Xu, 2015). The structural features and functionalities of this compound may similarly contribute to material science research, particularly in the development of novel organic semiconductors or coatings.
特性
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-5-16-8-9(13-12(16)20-6-7(2)17)15(3)11(19)14-10(8)18/h7,17H,4-6H2,1-3H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFCYIGGRHIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
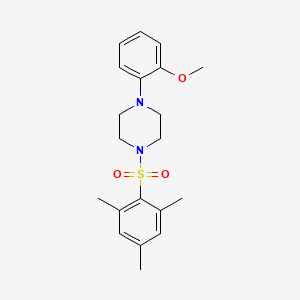
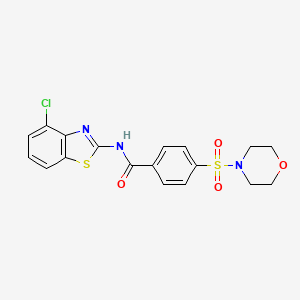
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)

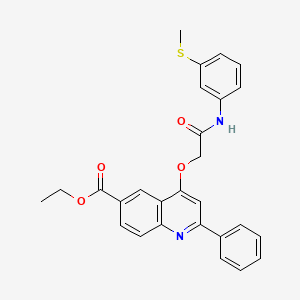
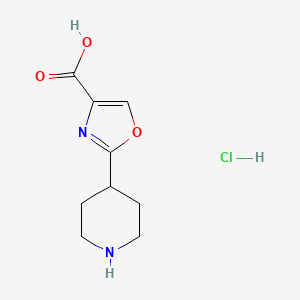
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)
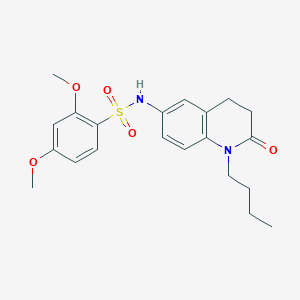
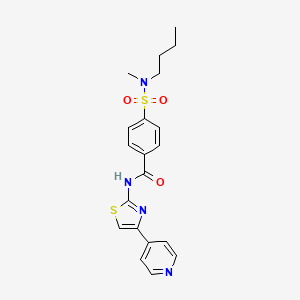
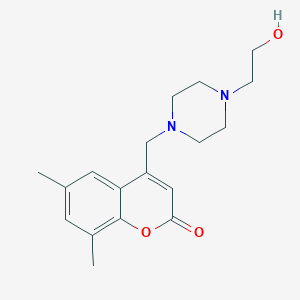
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)
